Decoderm

描述

Decoderm is a topical cream that is a broad-spectrum antimycotic. It offers high antifungal activity against dermatophytes, yeasts, and other phyco-Asco and Adelomycetes, with potent antibacterial activity against Gram-positive bacilli and cocci . The active ingredient in Decoderm is a synthetic imidazole anti-fungal agent with a broad spectrum of activity against pathogenic fungi (including yeast and dermatophytes) and gram-positive bacteria (Staphylococcus and Streptococcus spp) .

Molecular Structure Analysis

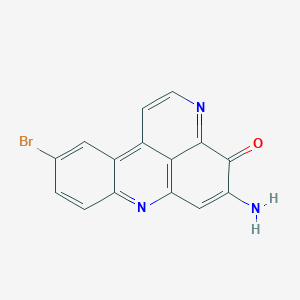

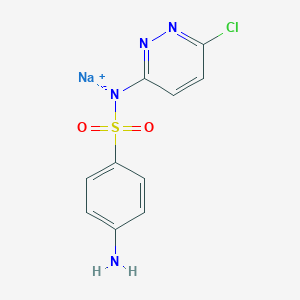

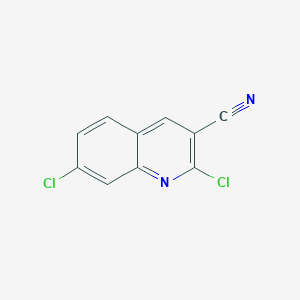

The molecular formula of the active ingredient in Decoderm, Miconazole, is C18H14Cl4N2O . The average weight is 416.129 and the monoisotopic weight is 413.986023908 .

科学研究应用

1. Dermatology and Cosmetology

Field:

Dermatology and cosmetology are the primary scientific fields where Decoderm’s research and products find relevance.

Methods of Application:

Decoderm achieves this by using next-generation textures and applicators that enhance sensoriality and sensuality. The harmonious range of colors allows users to create trendy looks for any occasion. Additionally, their new packaging, made from hi-tech materials, preserves and protects the precious formulas. Decoderm also provides professional and personalized support through targeted accessories.

Results and Outcomes:

Users benefit from makeup that not only looks good but also contributes to skin health. Decoderm’s approach combines aesthetics with skincare, emphasizing protection and treatment. The brand’s commitment to research ensures that their makeup products go beyond mere color, offering performance and care simultaneously .

2. Proteomics Research

Field:

Proteomics research involves studying proteins and their functions within biological systems.

Application Summary:

Decoderm’s research extends to proteomics, particularly in identifying immune-related biomarkers, inflammatory proteins, and predictors of cardiovascular events. Their work showcases the wide-ranging impact of proteomics in medical research.

Methods of Application:

Decoderm employs both hypothesis-driven and hypothesis-generating approaches in proteomics. Specific antibodies are used to analyze protein expression patterns, interactions, and modifications. These analytical strategies help uncover valuable insights into skin health and related conditions.

Results and Outcomes:

By applying proteomics techniques, Decoderm contributes to understanding skin biology, inflammation, and immune responses. Their findings may lead to novel diagnostic tools, therapeutic targets, and personalized skincare solutions .

3. Digital Imaging in Dermatology

Field:

Digital imaging plays a crucial role in dermatology, enabling teledermatology, longitudinal observation of skin lesions, and advanced imaging techniques.

Application Summary:

Decoderm utilizes digital imaging, especially dermoscopy, to enhance dermatological research. Dermoscopy involves examining skin lesions using a specialized handheld device with magnification and polarized light. Decoderm’s research leverages this technology for various purposes.

Methods of Application:

Researchers capture high-resolution images of skin lesions using dermoscopic devices. These images allow for detailed analysis, tracking changes over time, and aiding in diagnosis. Additionally, Decoderm explores the use of artificial intelligence (AI) image classifiers to improve diagnostic accuracy.

Results and Outcomes:

Decoderm’s work contributes to better diagnostic accuracy, early detection of skin conditions, and improved patient care. Their experience with digital imaging enhances dermatological research and clinical practice .

安全和危害

Decoderm is typically applied topically and is minimally absorbed into the systemic circulation following application. The majority of patient reactions are limited to hypersensitivity and cases of anaphylaxis . Patients using intravaginal miconazole products are advised not to rely on contraceptives to prevent pregnancy and sexually transmitted infections, as well as not to use tampons concurrently .

属性

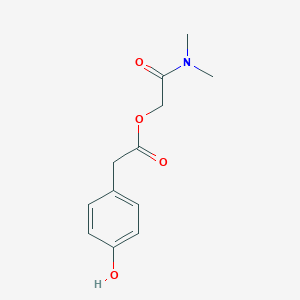

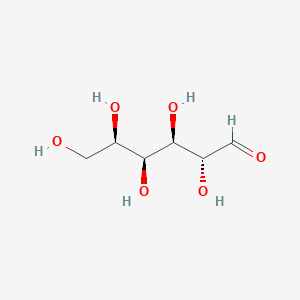

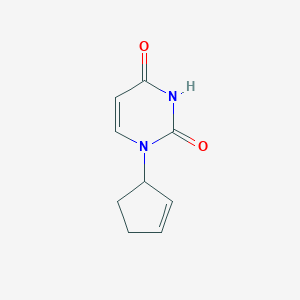

IUPAC Name |

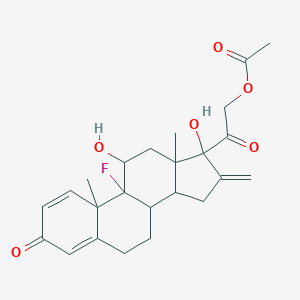

[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-16-methylidene-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,17-19,28,30H,1,5-6,9,11-12H2,2-4H3/t17-,18-,19-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFOZIFYUBUHHU-IYQKUMFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(C(=C)CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluprednidene acetate | |

CAS RN |

1255-35-2 | |

| Record name | Fluprednidene acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluprednidene acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001255352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluprednidene acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14634 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-fluoro-11β,17,21-trihydroxy-16-methylenepregna-1,4-diene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPREDNIDENE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE65DV564S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。